5-(cyclohexyloxy)-1H-indazole
CAS No.:
Cat. No.: VC13881023
Molecular Formula: C13H16N2O
Molecular Weight: 216.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H16N2O |
|---|---|
| Molecular Weight | 216.28 g/mol |
| IUPAC Name | 5-cyclohexyloxy-1H-indazole |
| Standard InChI | InChI=1S/C13H16N2O/c1-2-4-11(5-3-1)16-12-6-7-13-10(8-12)9-14-15-13/h6-9,11H,1-5H2,(H,14,15) |
| Standard InChI Key | XTQJBQZHGKMNHQ-UHFFFAOYSA-N |
| Canonical SMILES | C1CCC(CC1)OC2=CC3=C(C=C2)NN=C3 |
Introduction
5-(Cyclohexyloxy)-1H-indazole, also known as 5-cyclohexyloxy-1H-indazole, is a chemical compound with the CAS number 478831-09-3. It belongs to the indazole class of compounds, which are heterocyclic aromatic organic compounds. The indazole ring system consists of a benzene ring fused to a pyrazole ring, and in this specific compound, a cyclohexyloxy group is attached at the fifth position of the indazole ring.
Synthesis Methods
The synthesis of 5-(cyclohexyloxy)-1H-indazole typically involves nucleophilic substitution reactions where a suitable leaving group on the indazole ring is replaced by the cyclohexyloxy group. The specific conditions and reagents used can vary depending on the desired yield and purity of the final product.
Biological Activity and Applications
Indazole derivatives are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The specific biological activity of 5-(cyclohexyloxy)-1H-indazole would depend on its interaction with biological targets, which can be influenced by the cyclohexyloxy substituent.
Potential Applications
-
Pharmaceuticals: Given the biological activity of indazole compounds, 5-(cyclohexyloxy)-1H-indazole could be explored for potential therapeutic applications.
-
Chemical Research: It may serve as a building block or intermediate in the synthesis of more complex molecules.
Table 2: Potential Biological Activities
| Activity | Description |
|---|---|
| Anti-inflammatory | Potential based on indazole derivatives |
| Antimicrobial | Possible activity due to indazole structure |
| Anticancer | Requires specific testing for confirmation |
Table 3: Synthesis Conditions
| Condition | Description |
|---|---|
| Reaction Type | Nucleophilic substitution |
| Reagents | Cyclohexanol, indazole derivative with leaving group |
| Solvent | Organic solvent (e.g., DMF, THF) |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume